4,6-Dithia-1-azabicyclo[3.2.0]heptane
Description
Contextualization of 4,6-Dithia-1-azabicyclo[3.2.0]heptane within Complex Heterocyclic Architectures
The compound this compound is a specific derivative within the broader family of thia-azabicyclo[3.2.0]heptanes. Its structure is defined by a bicyclo[3.2.0]heptane core, where the bridgehead is a nitrogen atom, and two of the carbon atoms in the five-membered ring are replaced by sulfur atoms. While research specifically detailing this compound is limited, its structural motifs are present in a variety of more extensively studied compounds, including important classes of antibiotics. For instance, the penam (B1241934) and cepham nuclei, which form the core of penicillin and cephalosporin antibiotics respectively, are based on the 4-thia-1-azabicyclo[3.2.0]heptane framework. rsc.org
The introduction of a second sulfur atom, as seen in this compound, is anticipated to significantly influence the molecule's geometric and electronic properties. This modification offers a tantalizing prospect for chemists to explore novel reactivity and biological activity.
Significance of Bicyclic [3.2.0] Heptane Scaffolds in Synthetic Organic Chemistry
The bicyclo[3.2.0]heptane scaffold is a recurring motif in a multitude of natural products and biologically active molecules. nih.gov Its rigid, three-dimensional structure is advantageous for binding to protein targets with high specificity. nih.gov This has led to considerable interest in developing synthetic routes to access diverse substitution patterns on this framework, thereby enabling the exploration of a wider chemical space. nih.gov
One of the most direct methods for constructing the bicyclo[3.2.0]heptane core is through an intramolecular [2+2] cycloaddition reaction. nih.gov This powerful strategy has been employed with various catalysts to achieve high levels of diastereoselectivity. taltech.ee The resulting bicyclo[3.2.0]heptane derivatives serve as versatile intermediates that can be further elaborated into a range of functionalized molecules, including azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes. researchgate.net
Historical Development and Precedent Studies of Related Bicyclic Systems, particularly the 4-Thia-1-azabicyclo[3.2.0]heptane Nucleus
The historical development of bicyclic thia-aza systems is intrinsically linked to the discovery and synthesis of β-lactam antibiotics. The 4-thia-1-azabicyclo[3.2.0]heptane nucleus, also known as the penam skeleton, is the fundamental structure of penicillins. rsc.org Early research in this area was driven by the need to understand the structure-activity relationships of these life-saving drugs and to develop synthetic methods for their production and modification.
A significant breakthrough in the synthesis of the parent penam structure, 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, was achieved through the use of Mukaiyama-Ohno's reagent for the crucial β-lactam ring formation step. jst.go.jpoup.com This method allowed for the synthesis of the basic skeleton from thiazolidinylacetic acid. rsc.org Further studies have explored various synthetic routes starting from readily available materials like ethyl cyanoacetate and cysteamine. jst.go.jp These foundational studies on the 4-thia-1-azabicyclo[3.2.0]heptane nucleus have laid the groundwork for the synthesis and investigation of other related bicyclic systems, including the less-explored this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
260550-62-7 |
|---|---|
Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.2 g/mol |
IUPAC Name |
4,6-dithia-1-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C4H7NS2/c1-2-6-4-5(1)3-7-4/h4H,1-3H2 |
InChI Key |
XDEVRMXSDRYVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2N1CS2 |
Origin of Product |
United States |
Nomenclature, Isomerism, and Structural Topologies of 4,6 Dithia 1 Azabicyclo 3.2.0 Heptane and Analogues
IUPAC Nomenclature and Ring System Definition
The chemical structure of 4,6-Dithia-1-azabicyclo[3.2.0]heptane is defined by a fused ring system. The foundation of this molecule is the bicyclo[3.2.0]heptane framework. This name indicates a bicyclic alkane containing a total of seven carbon atoms. The numbers in the brackets, [3.2.0], describe how the rings are fused:
There are two bridgehead atoms (atoms shared by both rings).
The paths connecting these bridgehead atoms consist of three, two, and zero atoms, respectively.
This [3.2.0] arrangement results in the fusion of a cyclopentane (B165970) ring and a cyclobutane (B1203170) ring.
The name "this compound" follows the Hantzsch-Widman nomenclature system for heterocyclic compounds. The prefixes 'dithia' and 'aza' denote the replacement of carbon atoms in the bicyclo[3.2.0]heptane skeleton with two sulfur atoms and one nitrogen atom, respectively. The locants (numbers) preceding these terms—4, 6, and 1—specify the exact positions of these heteroatoms within the bicyclic framework. According to IUPAC rules, numbering of the bicyclic system starts at one bridgehead, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and finally numbers any remaining atoms in the bridge. For heteroatoms, the numbering is assigned to give the lowest possible locants to the heteroatoms. In this specific case, the nitrogen atom is at position 1 (a bridgehead), and the sulfur atoms are at positions 4 and 6.
Positional Isomerism of Heteroatoms within the Bicyclic Framework
Positional isomerism is a significant feature of the dithia-azabicyclo[3.2.0]heptane system. The three heteroatoms (one nitrogen, two sulfur) can be arranged in various positions on the seven-membered bicyclic frame, leading to a number of constitutional isomers. Each isomer will have the same molecular formula (C₄H₇NS₂) but a different connectivity of atoms, resulting in distinct chemical and physical properties.
The specific placement of the nitrogen and sulfur atoms defines the isomer. For example, the well-known penam (B1241934) and penem (B1263517) antibiotic cores are based on the 4-Thia-1-azabicyclo[3.2.0]heptane ring system. google.comgoogle.com The naming of each isomer follows the IUPAC nomenclature rules, prioritizing the lowest possible locant set for the heteroatoms.
Below is a table illustrating some possible positional isomers of dithia-azabicyclo[3.2.0]heptane.
| IUPAC Name | Nitrogen Position | Sulfur Positions |
| This compound | 1 | 4, 6 |
| 2,4-Dithia-1-azabicyclo[3.2.0]heptane | 1 | 2, 4 |
| 3,4-Dithia-1-azabicyclo[3.2.0]heptane | 1 | 3, 4 |
| 2,3-Dithia-1-azabicyclo[3.2.0]heptane | 1 | 2, 3 |
| 2,6-Dithia-1-azabicyclo[3.2.0]heptane | 1 | 2, 6 |
| 2,7-Dithia-1-azabicyclo[3.2.0]heptane | 1 | 2, 7 |
| 1,3-Dithia-5-azabicyclo[3.2.0]heptane | 5 | 1, 3 |
| 1,4-Dithia-5-azabicyclo[3.2.0]heptane | 5 | 1, 4 |
This table is not exhaustive and serves to illustrate the concept of positional isomerism within this heterocyclic system.
Stereochemical Considerations and Chiral Recognition within the [3.2.0] System
The three-dimensional structure of the bicyclo[3.2.0]heptane framework is inherently complex, giving rise to various stereochemical possibilities. The fusion of the five- and four-membered rings creates a rigid structure with specific spatial arrangements of its constituent atoms.
Enantiomeric and Diastereomeric Forms
The bicyclo[3.2.0]heptane skeleton possesses chiral centers, primarily at the two bridgehead carbons (positions 1 and 5). The cis or trans fusion of the two rings dictates the relative stereochemistry of the hydrogens on these bridgehead carbons.
Cis-fusion: The hydrogens on the bridgehead carbons are on the same side of the molecule.
Trans-fusion: The hydrogens on the bridgehead carbons are on opposite sides. nist.gov
The introduction of heteroatoms and substituents creates additional stereocenters. For this compound, the bridgehead nitrogen (N-1) and the adjacent bridgehead carbon (C-5) are potential stereocenters. The carbons bearing the sulfur atoms (C-4 and C-6) can also become stereocenters depending on substitution.
The presence of multiple stereocenters means that the molecule can exist as various stereoisomers.
Enantiomers: Non-superimposable mirror images of each other. A chiral molecule will have a corresponding enantiomer.
Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and at least one, but not all, of the stereocenters are inverted relative to its counterpart.
The synthesis of bicyclo[3.2.0]heptane derivatives often focuses on controlling this stereochemistry to produce a single, desired stereoisomer. mdpi.comnih.gov For instance, photochemical [2+2] cycloaddition reactions are a common method for creating the bicyclo[3.2.0]heptane core, and the stereochemical outcome can be influenced by the use of chiral auxiliaries or catalysts. nih.govresearchgate.net
Conformational Analysis and Ring Strain Effects
The conformation of the bicyclo[3.2.0]heptane system is dictated by the inherent geometries of the fused cyclobutane and cyclopentane rings. The most stable conformation of the parent bicyclo[3.2.0]heptane is the endo form, where the C-7 methylene (B1212753) group of the cyclopentane ring is bent towards the cyclobutane ring. stackexchange.comrsc.org This conformation exhibits Cₛ symmetry. stackexchange.com An alternative, less stable exo form also exists. stackexchange.com
The individual rings within the bicyclic system adopt conformations to minimize strain. The cyclopentane ring typically exists in an envelope or twist conformation, while the cyclobutane ring is puckered. stackexchange.comresearchgate.net Studies on substituted bicyclo[3.2.0]heptane derivatives have shown that the bicyclic core generally favors a boat-like conformation, which is largely unaffected by various substitution patterns. researchgate.netnih.gov
The fusion of a four-membered ring to a five-membered ring introduces significant ring strain. The total strain energy of the parent bicyclo[3.2.0]heptane has been calculated to be approximately 30.5-31.6 kcal/mol. swarthmore.edu This strain arises from two main sources:
Angle Strain: The internal bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°.
Torsional Strain: Eclipsing interactions between hydrogens on adjacent carbon atoms.
This inherent ring strain is a defining characteristic of the bicyclo[3.2.0]heptane system and its heteroatomic analogues. It influences the molecule's reactivity and is a key factor in the mechanism of certain chemical reactions, such as ring-opening processes. arkat-usa.org
Retrosynthetic Analysis and Advanced Synthetic Methodologies for 4,6 Dithia 1 Azabicyclo 3.2.0 Heptane Scaffolds
Strategic Disconnections Leading to the Bicyclic [3.2.0] Heptane Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 4,6-dithia-1-azabicyclo[3.2.0]heptane scaffold, several strategic disconnections can be envisioned to simplify the target molecule into more readily available starting materials. The primary disconnections would focus on the formation of the cyclobutane (B1203170) and pyrrolidine (B122466) rings, which constitute the bicyclo[3.2.0]heptane core.
One logical approach is to disconnect the four-membered ring, suggesting a [2+2] cycloaddition as the key bond-forming step. This would lead to a substituted pyrrolidine precursor containing appropriate functionalities for the subsequent cyclization. Alternatively, disconnection of the five-membered ring could point towards a [3+2] cycloaddition strategy, where a cyclobutane derivative serves as the dipolarophile.
Further disconnections of the C-S and C-N bonds within the heterocyclic rings would lead to acyclic precursors. These strategies often involve intramolecular cyclization cascades, where sequential ring closures form the bicyclic system. The choice of disconnection will ultimately depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the efficiency of the key bond-forming reactions.
A summary of potential retrosynthetic disconnections is presented in the table below:
| Disconnection Strategy | Key Bond Formation | Precursor Type |
| [2+2] Cycloaddition | Formation of cyclobutane ring | Substituted pyrrolidine |
| [3+2] Cycloaddition | Formation of pyrrolidine ring | Substituted cyclobutane |
| Intramolecular Cyclization | C-S and C-N bond formation | Acyclic amino-thioether |
Cycloaddition Reactions in the Construction of the Azabicyclo[3.2.0]heptane Skeleton
Cycloaddition reactions are among the most powerful methods for the construction of cyclic and bicyclic systems, offering high levels of stereocontrol and atom economy.
Intramolecular [2+2] photocycloaddition is a well-established method for the synthesis of the azabicyclo[3.2.0]heptane core. nih.govthieme-connect.com This reaction typically involves the irradiation of a molecule containing two tethered alkene functionalities, leading to the formation of a cyclobutane ring. For the synthesis of the 4,6-dithia analogue, a precursor containing a vinyl sulfide (B99878) and an N-allyl group could theoretically undergo a similar transformation.
The success of this approach would depend on the photochemical reactivity of the vinyl sulfide moiety and the efficiency of the intramolecular cyclization. The use of photosensitizers may be necessary to promote the reaction and control the stereochemical outcome. thieme-connect.com A variety of substituted 3-azabicyclo[3.2.0]heptanes have been synthesized using this methodology, demonstrating its potential for creating diverse molecular scaffolds. acs.orgnih.govacs.org Recent advancements have also demonstrated the use of visible light in [2+2] cycloadditions, offering a milder alternative to UV irradiation. thieme-connect.com
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful tool for the construction of pyrrolidine rings. researchgate.net This strategy can be applied to the synthesis of the azabicyclo[3.2.0]heptane skeleton by using a cyclobutene (B1205218) derivative as the dipolarophile. researchgate.net The azomethine ylide can be generated in situ from the corresponding α-amino acid or imine.
For the synthesis of the this compound scaffold, a cyclobutene precursor bearing two thioether functionalities would be required. The subsequent [3+2] cycloaddition with an azomethine ylide would then construct the fused pyrrolidine ring. The stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. acs.org This approach offers a convergent route to the bicyclic core, allowing for the introduction of diversity at a late stage of the synthesis. acs.org
Intramolecular Cyclization Cascades and Ring-Closing Reactions
Intramolecular cyclization reactions provide an alternative and often highly efficient route to bicyclic systems. These methods rely on the sequential formation of rings from a single acyclic precursor.
A plausible strategy for the construction of the this compound core involves a stepwise or concerted intramolecular cyclization of a carefully designed acyclic precursor. This precursor would contain an amine, two thiol functionalities (or their synthetic equivalents), and a suitable carbon backbone.
The synthesis could proceed via an initial intramolecular amination to form the pyrrolidine ring, followed by a double intramolecular thioetherification to close the two C-S bonds and form the bicyclic system. nih.gov Alternatively, one of the thioether linkages could be formed first, followed by a combined amination/second thioetherification step. The regioselectivity of these cyclizations would be crucial for the successful synthesis of the target molecule. Modern catalytic methods, such as photoredox or transition metal catalysis, could be employed to facilitate these transformations under mild conditions. acs.org
Radical cyclizations offer a powerful method for the formation of C-C and C-heteroatom bonds. An appropriately substituted acyclic precursor could be designed to undergo a radical cascade reaction, leading to the formation of the this compound scaffold. This approach could involve the generation of a carbon-centered radical that subsequently attacks a sulfur atom, followed by a second cyclization to form the bicyclic system.
Multi-Component Reactions for Diverse Functionalization
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular architectures from three or more starting materials in a single operation. nih.gov While specific MCRs for the direct assembly of the this compound core are not extensively documented, analogous reactions for related sulfur-containing β-lactams highlight the potential of this approach.
One notable example is the asymmetric three-component interrupted Kinugasa reaction, which has been employed to synthesize various sulfur-containing chiral β-lactams. mdpi.com This process involves the use of an electrophilic sulfur source that competes with protonation of a copper(I) intermediate formed during the reaction, leading to the formation of β-lactams with two adjacent stereocenters. mdpi.com The application of such a strategy could conceivably be adapted for the synthesis of precursors to the this compound system by carefully selecting the appropriate starting materials, such as a suitable terminal alkyne, a nitrone, and a sulfur-transfer reagent. The inherent convergence and atom economy of MCRs make them an attractive avenue for generating libraries of functionalized bicyclic β-lactams for further investigation.
Stereocontrolled Synthesis and Enantioselective Routes
The control of stereochemistry is paramount in the synthesis of bicyclic β-lactams, as the biological activity of such compounds is often dependent on their specific three-dimensional arrangement. rsc.org Methodologies for achieving stereocontrol can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled processes.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity in the synthesis of β-lactams. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.org In the context of β-lactam synthesis via the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, chiral auxiliaries attached to either reactant can effectively control the facial selectivity of the cycloaddition. nih.gov
For instance, chiral imines derived from readily available sources like D-(+)-glucose have been used to achieve high diastereoselectivity in the synthesis of cis-β-lactams. nih.gov Similarly, chiral glycine (B1666218) derivatives employing an oxazolidinone auxiliary have been used in solid-phase Staudinger reactions to produce optically active β-lactams with high diastereoselectivity. nih.gov
| Chiral Auxiliary Type | Reactant | Key Feature | Typical Outcome | Reference |
|---|---|---|---|---|
| Sugar-derived (e.g., D-(+)-glucose, D-xylose) | Imine | Provides a rigid chiral environment. | High diastereoselectivity for cis-β-lactams. | nih.gov |
| Oxazolidinone | Ketene (from glycine derivative) | Effective steric shielding. | Good to high diastereoselectivity. | nih.gov |
| (R,R)- and (S,S)-Pseudoephedrine | Carboxylic Acid (Ketene precursor) | Forms a chiral amide; enolate geometry is controlled. | Product is syn to the methyl and anti to the hydroxyl group. | wikipedia.org |
| Camphorsultam (Oppolzer's sultam) | Acyl group (Ketene precursor) | Provides significant asymmetric induction. | Superior selectivity compared to some oxazolidinones. | wikipedia.org |
Catalytic asymmetric synthesis represents a more atom-economical approach to enantioselective β-lactam formation. organic-chemistry.org Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts for enantioselective Staudinger reactions, coupling various ketenes and imines with good stereoselection. nih.gov Another strategy involves the use of chiral catalysts like benzoylquinine in conjunction with a stoichiometric base to mediate the reaction between ketenes and imines, affording β-lactams in high yields and enantioselectivities. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric allylic amination has been used to create chiral intermediates that can be cyclized to form azabicyclo[3.2.0]heptanes. taltech.ee
Diastereoselective Control in Ring Formation
The Staudinger [2+2] cycloaddition is a cornerstone of β-lactam synthesis, and controlling its diastereoselectivity is crucial for accessing specific isomers. organic-chemistry.orgnih.govtaylorfrancis.com The relative stereochemistry of the substituents on the β-lactam ring (cis or trans) is determined by the reaction conditions and the nature of the ketene and imine substrates. nih.gov
Several factors have been shown to influence the diastereomeric outcome:
Imine Geometry: The configuration of the imine is often directly translated into the product stereochemistry. For example, acyclic imines possessing a trans geometry typically yield cis-β-lactams. nih.gov
Imine Substituents: The electronic properties of substituents on the imine nitrogen can dictate the stereochemical pathway. In certain cycloadditions, imines with electron-donating groups may favor trans products, while those with electron-withdrawing groups can lead to cis diastereomers. nih.gov
Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the diastereomeric ratio. For instance, the Staudinger synthesis of 3-methoxy-β-lactams at -82 °C has been shown to be highly stereoselective, producing only the cis-adducts. mdpi.com
| Factor | Condition/Reactant Feature | Observed Outcome | Reference |
|---|---|---|---|
| Imine Geometry | Acyclic imines with trans geometry | Formation of cis-β-lactams | nih.gov |
| N-Substituent | Electron-donating vs. electron-withdrawing groups | Opposite trans or cis diastereoselectivity | nih.gov |
| Temperature | Low temperature (-82 °C) | High stereoselectivity for cis-adducts | mdpi.com |
| Catalyst/Base | Use of specific nucleophilic catalysts | Diastereomeric ratios are highly influenced. | nih.gov |
Derivatization and Functional Group Interconversions on the Core Scaffold
Once the this compound core is assembled, subsequent derivatization and functional group interconversions (FGIs) are essential for elaborating the structure and exploring structure-activity relationships. The bicyclic scaffold offers several sites for modification, including the nitrogen atom, the carbon backbone, and the sulfur atoms.
The versatility of related bicyclic β-lactams as synthetic intermediates has been well-demonstrated. nih.govrsc.org Common transformations include:
N-Functionalization: The nitrogen atom of the β-lactam can be functionalized, for example, through alkylation or acylation, provided it is not a bridgehead atom as in the target scaffold. In the case of the this compound, the bridgehead nature of the nitrogen atom makes it unreactive to simple substitution.
Side-Chain Modification: Substituents on the carbon framework can be introduced or modified. For example, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other functional groups.
Oxidation of Sulfur: The thioether linkages in the thiazolidine (B150603) portion of the ring system are susceptible to oxidation, which could lead to the corresponding sulfoxides and sulfones. These transformations would significantly alter the electronic properties and conformation of the molecule.
Ring Transformations: Under certain conditions, cleavage of the β-lactam C3-C4 bond can occur, leading to ring-opened products or rearrangement to different heterocyclic systems like tetrahydropyridines. nih.gov
The strategic application of these derivatization reactions allows for the synthesis of a diverse range of analogs from a common bicyclic intermediate, facilitating the exploration of their chemical and biological properties.
Sophisticated Spectroscopic and Structural Elucidation Techniques for Bicyclic Thia Azabicyclo 3.2.0 Heptane Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution NMR spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The characterization of 4,6-Dithia-1-azabicyclo[3.2.0]heptane and its derivatives begins with one-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum provides crucial information about the number of different types of protons and their immediate electronic environment. For the this compound core, distinct signals are expected for the protons on the bicyclic framework. The chemical shifts are influenced by the neighboring sulfur and nitrogen atoms, as well as the strained ring system.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. nih.gov
¹⁴N and ¹⁵N NMR: Nitrogen NMR, although less common due to the quadrupolar nature of ¹⁴N and the low natural abundance of ¹⁵N, can offer direct insight into the electronic environment of the nitrogen atom within the azabicyclo ring system. Chemical shifts in ¹⁵N NMR are particularly sensitive to the hybridization and coordination of the nitrogen atom.
A representative dataset of expected ¹H and ¹³C NMR chemical shifts for the parent compound this compound is presented below. These values are estimated based on known shifts for similar heterocyclic systems.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | 3.10 - 3.30 (m) | 45.0 - 50.0 |
| C3 | 2.80 - 3.00 (m) | 40.0 - 45.0 |
| C5 | 4.50 - 4.70 (dd) | 60.0 - 65.0 |
| C7 | 3.50 - 3.70 (m) | 50.0 - 55.0 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound. nih.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between protons within the five- and four-membered rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons. google.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the bicyclic rings. For instance, NOE correlations can help establish the cis or trans relationship of protons across the ring fusion. researchgate.netrsc.org
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
While NMR provides excellent structural information in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. For a chiral molecule like a substituted this compound, single-crystal X-ray diffraction can determine not only the precise bond lengths, bond angles, and torsional angles but also the absolute configuration. nih.govexlibrisgroup.com
The crystal structure would reveal the puckering of both the thiazolidine (B150603) and thietane (B1214591) rings and the geometry at the ring fusion. Studies on similar bicyclo[3.2.0]heptane systems have shown they often adopt a boat-like conformation. nih.gov This definitive structural information is invaluable for understanding the molecule's steric properties and potential interactions with biological targets.
Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). leeder-analytical.com This precision allows for the determination of the exact elemental formula of this compound and its derivatives, distinguishing it from other compounds with the same nominal mass. The presence of two sulfur atoms would also give rise to a characteristic isotopic pattern (due to the natural abundance of ³⁴S) that can be readily observed and calculated in the high-resolution spectrum.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. nih.govncsu.edu This technique provides valuable structural information by revealing the molecule's fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the strained four-membered ring or the loss of small molecules like H₂S. The fragmentation data serves as a molecular fingerprint, confirming the proposed structure and helping to distinguish between isomers. youtube.comunizar.es
A plausible fragmentation pathway for this compound might involve the initial cleavage of the C-S or C-C bonds in the thietane ring, followed by further fragmentation of the thiazolidine ring.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| [M+H]⁺ | ||
| [M+H - C₂H₄]⁺ | Ethylene | |
| [M+H - H₂S]⁺ | Hydrogen Sulfide (B99878) | |
| [M+H - CH₂S]⁺ | Thioformaldehyde |
Note: The data in this table is hypothetical and for illustrative purposes. Actual fragmentation patterns can be complex and dependent on the ionization method and collision energy.
Vibrational Spectroscopy for Characteristic Functional Group Signatures
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods measure the vibrational energies of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For bicyclic thia-aza compounds, IR spectroscopy is instrumental in identifying key structural motifs.
The core structure of this compound contains C-H, C-N, and C-S single bonds within a strained bicyclic system. The stretching and bending vibrations associated with these bonds are expected to produce a characteristic IR spectrum.
C-H Stretching: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration for aliphatic amines is generally found in the 1020-1250 cm⁻¹ range. This peak can sometimes be difficult to distinguish in a complex fingerprint region.
C-S Stretching: The C-S bond gives rise to weak to medium absorption bands in the 600-800 cm⁻¹ region.
Ring Strain: The fused four- and five-membered rings introduce significant strain, which can influence the vibrational frequencies of the bonds within the rings.
While specific experimental IR data for this compound is not extensively published, data from analogous bicyclo[3.2.0]heptane systems can provide valuable reference points. For instance, the IR spectrum of 3-Azabicyclo[3.2.0]heptane hydrochloride shows characteristic peaks for C-H stretching and other vibrations. orgsyn.org Similarly, derivatives such as benzyl (B1604629) 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate exhibit strong carbonyl (C=O) stretching bands, which are absent in the parent, non-oxidized ring systems. google.com
Table 1: Representative IR Absorption Data for Analogous Bicyclo[3.2.0]heptane Compounds
| Compound Name | Key Functional Group | Characteristic IR Absorption (cm⁻¹) | Source(s) |
| 3-Azabicyclo[3.2.0]heptane hydrochloride | Aliphatic C-H | 2915, 2863 | orgsyn.org |
| N-H Bending / C-N Stretching | 1586 | orgsyn.org | |
| Benzyl 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylate | Ketone C=O | 1770 | google.com |
| Ester C=O | 1741 | google.com |
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov A key advantage of Raman spectroscopy is its sensitivity to vibrations that are symmetric and less polar, which often appear weak in IR spectra.
For this compound, Raman spectroscopy would be particularly useful for identifying the C-S bond vibrations. The sulfur-carbon bond is highly polarizable, leading to a characteristically strong Raman signal, typically in the 600-800 cm⁻¹ range. This provides a more definitive signature for the dithia moiety than IR spectroscopy might offer. The spectrum represents a unique molecular fingerprint that allows for sample identification through its chemical composition. nih.gov
Table 2: Expected Raman Shifts for Functional Groups in this compound
| Functional Group | Bond Type | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |
| Aliphatic C-H | C-H Bend | 1350 - 1470 | Medium |
| Amine | C-N Stretch | 1000 - 1250 | Medium-Weak |
| Thioether | C-S Stretch | 600 - 800 | Strong |
Reactivity, Transformation Pathways, and Mechanistic Organic Chemistry of 4,6 Dithia 1 Azabicyclo 3.2.0 Heptane Systems
Ring Expansion and Contraction Reactions of the Bicyclic System
Ring expansion and contraction reactions of bicyclo[3.2.0]heptane systems are primarily driven by the desire to relieve ring strain. The fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring results in significant angle and torsional strain, making the system susceptible to rearrangements that can lead to more stable, larger, or smaller ring systems.
Ring Expansion:
Ring expansion reactions of bicyclo[3.2.0]heptane derivatives have been observed, often promoted by Lewis acids or under thermal conditions. nih.govethz.ch For the 4,6-dithia-1-azabicyclo[3.2.0]heptane system, a plausible ring expansion pathway could involve the cleavage of one of the C-S bonds, followed by rearrangement to a six-membered 1,4-dithiane (B1222100) or a 1,3-dithiane (B146892) derivative. The presence of the nitrogen atom and the second sulfur atom would influence the regioselectivity of bond cleavage and the stability of any intermediates. For instance, activation of a sulfur atom, perhaps through oxidation to a sulfoxide (B87167) or sulfone, could facilitate ring opening and subsequent expansion.
Ring Contraction:
Ring contraction reactions are also known for bicyclic systems, often proceeding through intermediates that can eliminate a portion of the ring. While less common for the bicyclo[3.2.0]heptane skeleton itself, reactions involving the extrusion of atoms or groups can lead to ring-contracted products. In the case of this compound, the extrusion of a sulfur atom, potentially through desulfurization reactions, could lead to a thia-azabicyclo[3.1.0]hexane derivative. The feasibility of such a reaction would depend on the reaction conditions and the stability of the resulting ring system. The degradation of penicillins, which involves the opening of the β-lactam ring, can be considered a form of ring transformation, although not a simple expansion or contraction of the bicyclic core. pharmaacademias.comresearchgate.netsemanticscholar.org
Studies of Reaction Mechanisms and Transition State Analysis
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgslideshare.netprinceton.edu It is a sensitive probe for bond-making and bond-breaking in the rate-determining step of a reaction.
A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For example, if a C-H bond at a specific position in the this compound framework is cleaved during the rate-determining step of a reaction, replacing that hydrogen with deuterium (B1214612) (D) would result in a significantly slower reaction rate (a "normal" primary KIE, kH/kD > 1).
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation. These effects are typically smaller and can provide information about changes in hybridization or steric environment at the labeled position during the reaction.
Hypothetical Application to this compound:
Consider a hypothetical base-catalyzed elimination reaction from a derivative of this compound. By synthesizing derivatives with deuterium at specific positions, one could determine the mechanism. A large primary KIE upon deuteration at a C-H bond adjacent to a leaving group would support a concerted E2-like mechanism where that C-H bond is broken in the rate-determining step. Conversely, the absence of a significant KIE at that position might suggest a stepwise E1 or E1cb mechanism.
Interactive Data Table: Illustrative Kinetic Isotope Effects
| Reaction Type | Isotopic Substitution | Position of Isotope | Expected kH/kD | Mechanistic Implication |
| E2 Elimination | H vs. D | C-H bond being broken | > 2 | C-H bond cleavage in rate-determining step |
| SN1 Reaction | H vs. D | α to leaving group | ~1.0-1.2 | Change in hybridization from sp3 to sp2 |
| SN2 Reaction | H vs. D | α to leaving group | ~0.9-1.0 | Steric hindrance in the transition state |
Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of organic compounds. wikipedia.orgwikipedia.orgdalalinstitute.comsciepub.comyoutube.comdalalinstitute.comlibretexts.orgorientjchem.orgscribd.com
The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) or equilibrium constant of a reaction for a substituted aromatic compound to the rate (k₀) of the unsubstituted compound. The substituent constant (σ) reflects the electronic properties (inductive and resonance effects) of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.
The Taft equation extends this concept to aliphatic and ortho-substituted aromatic systems, separating the electronic effects (σ*) from steric effects (Es).
Hypothetical Application to this compound Derivatives:
To study the mechanism of a reaction involving a derivative of this compound with a phenyl substituent, one could synthesize a series of compounds with different substituents on the phenyl ring. By measuring the reaction rates and plotting log(k/k₀) against the Hammett σ values, the ρ value for the reaction could be determined.
For instance, in a reaction where a negative charge develops in the transition state near the phenyl-substituted part of the molecule, a positive ρ value would be expected, as electron-withdrawing groups would stabilize this charge. Conversely, if a positive charge develops, a negative ρ value would be observed. This information provides valuable insight into the nature of the transition state.
Interactive Data Table: Interpreting Hammett ρ Values
| ρ Value | Effect of Electron-Withdrawing Groups on Rate | Effect of Electron-Donating Groups on Rate | Charge Development in Transition State |
| Large Positive (>1) | Strong Acceleration | Strong Deceleration | Significant Negative Charge |
| Small Positive (0 to 1) | Weak Acceleration | Weak Deceleration | Small Negative Charge |
| Zero | No Effect | No Effect | No Charge or Radical |
| Small Negative (0 to -1) | Weak Deceleration | Weak Acceleration | Small Positive Charge |
| Large Negative (<-1) | Strong Deceleration | Strong Acceleration | Significant Positive Charge |
Computational and Theoretical Chemistry of Bicyclic Thia Azabicyclo 3.2.0 Heptane Structures
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules from first principles, without reliance on empirical parameters. uol.destackexchange.com These calculations are fundamental to understanding the stability and reactivity of bicyclic thia-azabicyclo[3.2.0]heptane structures.
Geometry optimization calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For bicyclic systems like 4,6-Dithia-1-azabicyclo[3.2.0]heptane, methods such as DFT with the B3LYP functional and a 6-311G**(d,p) basis set are commonly used to calculate optimized structural parameters, including bond lengths, bond angles, and dihedral angles.
These calculations reveal the inherent strain in the fused ring system, a consequence of the deviation from ideal bond angles. The degree of puckering in the five-membered thiazolidine (B150603) ring and the planarity of the four-membered β-lactam or related ring can be precisely quantified. For instance, in the related 6-azabicyclo[3.2.0]heptan-7-one, the four-membered β-lactam ring is found to be planar, while the cyclopentane (B165970) ring adopts an envelope-type conformation. The total energy calculated for the optimized geometry provides a measure of the molecule's thermodynamic stability.
Table 1: Representative Calculated Geometric Parameters for a Bicyclic System
| Parameter | Value (DFT/B3LYP/6-311G**) |
| C-N Bond Length (Å) | 1.45 |
| C-S Bond Length (Å) | 1.82 |
| C-C Bond Length (Å) | 1.54 |
| C-N-C Bond Angle (°) | 112 |
| C-S-C Bond Angle (°) | 95 |
| Ring Puckering Angle (°) | 25 |
Note: The data presented in this table is illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and shapes of these orbitals provide crucial information about the molecule's electronic behavior.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For this compound, the lone pairs on the sulfur and nitrogen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the antibonding orbitals of the ring system, particularly involving the carbonyl group if present, indicating sites for nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are representative and intended for illustrative purposes. Precise energies for this compound would need to be determined through specific DFT or ab initio calculations.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum mechanical calculations provide a static picture of the most stable conformation, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.orgdovepress.com By solving Newton's equations of motion for the system, MD simulations provide a trajectory that reveals the dynamic evolution of the molecular structure. mdpi.com
For a flexible molecule like this compound, MD simulations can explore the accessible conformational space, identifying different low-energy conformers and the energy barriers between them. rsc.org This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. The simulations can reveal the puckering motions of the rings and the relative orientations of substituents. Such simulations typically employ force fields, which are sets of parameters that describe the potential energy of the system. tbzmed.ac.ir
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. nrel.gov
Quantum mechanical calculations, particularly using DFT methods like mPW1PW91/6-31+G**, can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By calculating the chemical shifts for different possible isomers or conformers, and comparing them to experimental spectra, the correct structure can often be determined with high confidence. rsc.org This approach is especially useful for complex stereoisomers. nrel.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. The agreement between calculated and experimental spectra provides strong evidence for the correctness of the computed structure.
Computational Prediction of Reactivity and Reaction Pathways
Theoretical calculations can go beyond static properties to predict the reactivity of a molecule and explore potential reaction pathways. By mapping the electrostatic potential onto the electron density surface, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be visualized. This provides a guide to where the molecule is most likely to interact with other reagents.
Furthermore, computational methods can be used to model the transition states of chemical reactions. By calculating the energy of the transition state structure, the activation energy for the reaction can be determined, providing an estimate of the reaction rate. This allows for the theoretical investigation of different potential reaction mechanisms, helping to identify the most favorable pathway. For example, these methods could be used to model the susceptibility of the β-lactam ring in a related compound, (2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide, to hydrolysis under various conditions.
Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Design Studies (theoretical only)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. In a theoretical context, QSAR studies can be performed using computationally derived descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.
Fragment-based design is another powerful computational strategy in medicinal chemistry. nih.govnih.gov In this approach, the core scaffold of a molecule, such as the this compound ring system, can be used as a starting point. researchgate.net Computational methods can then be used to virtually "grow" or link different chemical fragments onto this scaffold. The binding affinity of these hypothetical new molecules to a target protein can then be estimated using molecular docking simulations and scoring functions. This allows for the rational, in silico design of new derivatives with potentially improved activity before committing to their chemical synthesis. Fragment-based QSAR (FB-QSAR) has emerged as a versatile tool to explore the chemical and biological space of compound datasets. mdpi.com
Role As a Molecular Scaffold and Building Block in Advanced Organic Synthesis
4,6-Dithia-1-azabicyclo[3.2.0]heptane as a Platform for Chemical Space Exploration
The exploration of chemical space—the vast ensemble of all possible molecules—is a critical endeavor in drug discovery and materials science. Novel scaffolds are the vehicles for navigating this space, allowing chemists to access areas with unique three-dimensional arrangements and properties. While the broader class of bicyclo[3.2.0]heptane derivatives has been utilized to expand chemical diversity, there is a notable lack of published research demonstrating the use of this compound for this purpose. Its rigid, bicyclic structure, combined with the presence of multiple heteroatoms, theoretically makes it an attractive starting point for creating libraries of diverse compounds. However, at present, its potential as a platform for systematic chemical space exploration remains unrealized in the available scientific literature.
Synthesis of Complex Polycyclic and Heterocyclic Systems
The inherent strain and defined stereochemistry of bicyclic scaffolds often provide a powerful impetus for the construction of more complex molecular architectures. The transformation of a foundational scaffold into intricate polycyclic or heterocyclic systems is a testament to the versatility of modern synthetic methods. While numerous strategies have been developed for the elaboration of simpler azabicyclo[3.2.0]heptanes, the application of this compound as a building block for the synthesis of more complex ring systems is not documented. The presence of the dithia-acetal-like moiety could potentially offer unique reactive handles for ring-opening, expansion, or annulation reactions, but such synthetic pathways have yet to be reported.
Use in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules from a common starting material, facilitating the discovery of new biological probes and drug leads. The success of a DOS campaign often hinges on the choice of a versatile scaffold that can be elaborated through a variety of reaction pathways. An ideal scaffold for DOS possesses multiple functionalization points and can undergo a range of complexity-generating reactions. Although the this compound framework appears to possess attributes that would make it a candidate for DOS, there are no published reports of its use in this context. The development of synthetic routes that leverage this scaffold to create libraries of diverse molecular skeletons is an open area for future research.
Scaffold Hopping and Bioisosteric Replacement Strategies (from a synthetic perspective)
Scaffold hopping is a widely used strategy in medicinal chemistry to identify new drug candidates by replacing the core structure of a known active compound with a different scaffold, while retaining its biological activity. From a synthetic perspective, this requires the accessibility of a diverse range of scaffolds that can mimic the spatial arrangement of the original pharmacophore. Bioisosteric replacement, a related concept, involves the substitution of a part of a molecule with a group of atoms that have similar physical or chemical properties. The potential of this compound as a novel scaffold for hopping or as a bioisosteric replacement for other cyclic systems has not been explored in the scientific literature. Its unique geometry and heteroatom content could offer new possibilities in drug design, but its synthetic accessibility and derivatization chemistry would first need to be established.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Dithia-1-azabicyclo[3.2.0]heptane, and how can their efficiencies be optimized?
- Methodological Answer : The compound is typically synthesized via cycloaddition reactions, such as [3+2] strategies, which leverage strained intermediates. For example, intramolecular thiol-ene click reactions or sulfur-based annulations can yield the bicyclic core. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Yields improve with slow addition of reagents to minimize side-product formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving the bicyclic framework, as demonstrated for analogous azabicyclo compounds . Complementary techniques include:
- NMR : H and C NMR to assign bridgehead protons (δ 3.5–4.5 ppm) and sulfur/amine proximity effects.
- IR : Stretching frequencies for S–S (500–550 cm⁻¹) and N–H (3300 cm⁻¹) bonds.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key steps:
Optimize geometry to calculate bond angles/strain energy.
Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
Simulate reaction pathways (e.g., ring-opening) using transition-state theory. Software like Gaussian or ORCA integrates these steps, validated against experimental kinetics .
Q. What strategies resolve contradictions in reaction yields during this compound synthesis under varying conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables:
- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) may enhance cyclization vs. non-polar alternatives.
- Catalyst Loading : Titrate Lewis acids (e.g., ZnCl₂) to balance reaction rate and byproduct formation.
- Temperature Gradients : Use microfluidic reactors to test kinetics at 10°C intervals. Cross-reference solubility data (e.g., in ethanol vs. chloroform) to mitigate precipitation issues .
Q. How do structural modifications to this compound influence its bioactivity in antimicrobial studies?
- Methodological Answer : Functionalize the bicyclic core via:
- Substituent Addition : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance membrane penetration.
- Metal Coordination : Synthesize Cr(III) or Co(II) complexes to test synergistic antibacterial effects via agar diffusion assays. Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive pathogens .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity. Use ANOVA to assess significance of substituent effects. Outliers are addressed via Grubbs’ test or repeated dose-response assays under controlled conditions (e.g., fixed pH and temperature) .
Q. Which crystallization techniques are optimal for obtaining high-quality single crystals of this compound?
- Methodological Answer : Slow evaporation from a saturated ethanol/water mixture (1:1 v/v) at 4°C promotes nucleation. For stubborn cases, vapor diffusion (e.g., ether into dichloromethane) or seeding with analogous bicyclic crystals improves results. Monitor via microscopy to avoid twinning .
Theoretical & Mechanistic Studies
Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?
- Methodological Answer : The sulfur atoms’ electron-donating effects direct electrophiles to the less-strained bridgehead. Isotopic labeling (e.g., S) tracks positional stability during reactions. Kinetic studies (stopped-flow UV-Vis) quantify activation barriers for competing pathways .
Applications in Drug Development
Q. How can this compound serve as a scaffold for neuroactive drug candidates?
- Methodological Answer : Its rigid structure mimics natural alkaloids, making it a candidate for α7-nAChR agonists. Functionalize with aryl groups via Suzuki coupling and assay receptor binding via radioligand displacement (e.g., H-epibatidine). MD simulations predict binding poses in the receptor’s hydrophobic pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
